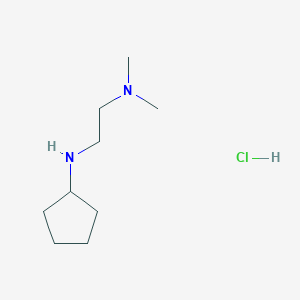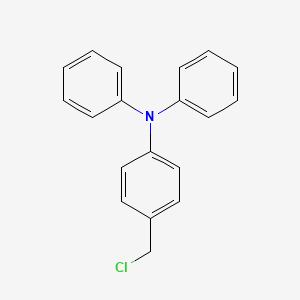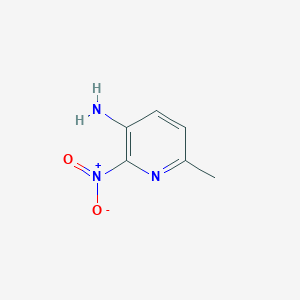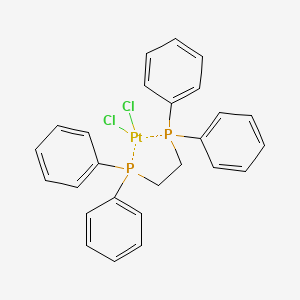
Platinum(II)dichloride(1,2-bis(diphenylphosphino)ethane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum(II)dichloride(1,2-bis(diphenylphosphino)ethane) is a coordination compound that features platinum in the +2 oxidation state. This compound is known for its use in various catalytic processes and is characterized by the presence of 1,2-bis(diphenylphosphino)ethane as a bidentate ligand, which forms a stable complex with platinum(II) chloride .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(II)dichloride(1,2-bis(diphenylphosphino)ethane) typically involves the reaction of platinum(II) chloride with 1,2-bis(diphenylphosphino)ethane in an inert atmosphere. The reaction is usually carried out in a suitable solvent such as dichloromethane or ethanol. The general reaction can be represented as follows:
PtCl2+(C6H5)2PCH2CH2P(C6H5)2→PtCl2(C6H5)2PCH2CH2P(C6H5)2
The reaction is typically conducted under reflux conditions to ensure complete formation of the complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Platinum(II)dichloride(1,2-bis(diphenylphosphino)ethane) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines, amines, or halides.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation to platinum(IV) or reduction to platinum(0) under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include triphenylphosphine, pyridine, and halide salts. These reactions are typically carried out in polar solvents such as acetonitrile or dichloromethane.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or halogens can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrazine are commonly employed.
Major Products
Substitution Products: Formation of new platinum complexes with different ligands.
Oxidation Products: Formation of platinum(IV) complexes.
Reduction Products: Formation of platinum(0) complexes.
科学的研究の応用
Platinum(II)dichloride(1,2-bis(diphenylphosphino)ethane) has a wide range of applications in scientific research:
Medicinal Chemistry: The compound has been studied for its potential anticancer properties, similar to other platinum-based drugs.
Material Science: It is used in the synthesis of advanced materials and nanomaterials due to its unique coordination properties.
Biological Studies: The compound is used to study the interaction of platinum complexes with biological molecules such as DNA and proteins.
作用機序
The mechanism of action of Platinum(II)dichloride(1,2-bis(diphenylphosphino)ethane) involves coordination to target molecules through its platinum center. In biological systems, it can interact with DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription. This interaction can induce apoptosis in cancer cells . The compound can also interact with proteins, affecting their function and stability .
類似化合物との比較
Similar Compounds
Palladium(II)dichloride(1,2-bis(diphenylphosphino)ethane): Similar structure but with palladium instead of platinum.
Nickel(II)dichloride(1,2-bis(diphenylphosphino)ethane): Contains nickel and is used in different catalytic applications.
Platinum(II)dichloride(1,1-bis(diphenylphosphino)methane): Similar ligand structure but with a different spacer between the phosphine groups.
Uniqueness
Platinum(II)dichloride(1,2-bis(diphenylphosphino)ethane) is unique due to its high stability and versatility in forming various coordination complexes. Its platinum center provides distinct electronic properties that make it highly effective in catalysis and medicinal applications .
特性
分子式 |
C26H24Cl2P2Pt |
|---|---|
分子量 |
664.4 g/mol |
IUPAC名 |
dichloroplatinum;2-diphenylphosphanylethyl(diphenyl)phosphane |
InChI |
InChI=1S/C26H24P2.2ClH.Pt/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2 |
InChIキー |
UGVHWZLAQNPMGQ-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pt]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


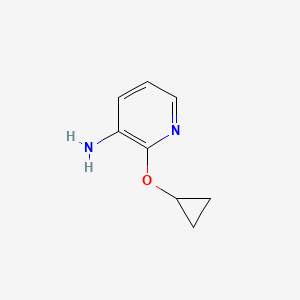
![tert-butyl N-[[4-amino-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylcarbamate](/img/structure/B13138430.png)

![4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride](/img/structure/B13138438.png)
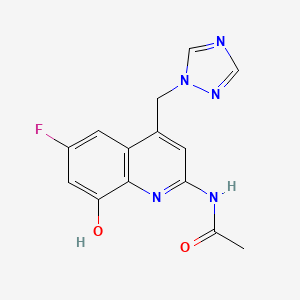
![1-[(2-Chloroprop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13138450.png)
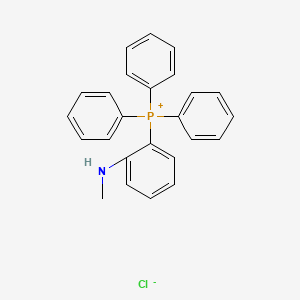

![({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B13138482.png)

